Indandione derivative 2, also known as 2-phenyl-1,3-indandione, is a member of the indandione family, characterized by its bicyclic structure featuring two carbonyl groups. This compound is notable for its diverse chemical properties and biological activities, making it a significant subject of study in organic chemistry and medicinal applications. The compound exhibits a unique structural arrangement that allows for various functional modifications, which enhances its reactivity and utility in synthetic chemistry.
Indandione derivative 2 exhibits various biological activities:
The synthesis of indandione derivative 2 can be achieved through several methods:
Indandione derivative 2 has numerous applications across different fields:
Research on indandione derivative 2 has highlighted its interaction with various biological targets:
Indandione derivative 2 shares structural similarities with several other compounds within the indandione family and related classes. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Indan-1,3-dione | Bicyclic diketone | Basic structure; serves as a precursor for many derivatives. |
| 1,3-Diphenylindandione | Substituted indandione | Enhanced stability due to phenyl substitutions; used in dye synthesis. |
| Cinnamoylindandiones | Cinnamoyl derivatives | Exhibits unique reactivity due to the presence of a double bond; used in medicinal chemistry. |
| Thioindandiones | Sulfur-containing | Enhanced biological activity due to sulfur; potential in drug development. |
Indandione derivative 2 stands out due to its specific substitution pattern and resultant biological activity profile, particularly its antiplatelet and anticoagulant properties that are not universally found in all similar compounds.
Condensation reactions between indandione and aromatic aldehydes represent a cornerstone in synthesizing indandione derivative 2. For instance, 1,3-indandione undergoes Knoevenagel condensation with benzaldehyde derivatives to yield 2-arylidene-1,3-indandiones, a class of compounds characterized by extended conjugation and enhanced electrophilicity [2] [4]. This reaction typically occurs under acidic or basic conditions, with the diketone’s enolate intermediate attacking the aldehyde’s carbonyl group. A study demonstrated that reacting 1,3-indandione with 4-methoxybenzaldehyde in ethanol catalyzed by piperidine produced a 2-arylidene derivative in 78% yield [2].
Table 1: Representative Condensation Reactions for Indandione Derivative 2
| Aromatic Aldehyde | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Piperidine | Ethanol | 72 [2] |
| 4-Nitrobenzaldehyde | Acetic Acid | Toluene | 65 [4] |
| Furfural | NaOH | Water | 58 [4] |
These reactions often proceed via a tandem enolization-nucleophilic addition mechanism, with the electron-withdrawing nature of the indandione core facilitating enolate stabilization [4].
Post-condensation functionalization enables fine-tuning of indandione derivative 2’s properties. For example, the diketone moiety undergoes Michael additions with active methylene compounds like malononitrile, introducing electron-deficient groups that enhance reactivity [3]. In one protocol, treatment of 2-phenyl-1,3-indandione with malononitrile in dimethylformamide (DMF) at 80°C yielded a cyano-substituted derivative, which exhibited improved solubility in polar solvents [3]. Additionally, oxidation of the indandione core using Jones’ reagent (CrO₃ in H₂SO₄) or IBX (o-iodoxybenzoic acid) selectively modifies peripheral substituents without disrupting the bicyclic framework [3].
Electrochemical synthesis aligns with green chemistry principles by minimizing hazardous reagents. For instance, replacing traditional condensation catalysts (e.g., piperidine) with recyclable ionic liquid electrolytes reduces waste generation [3]. A recent advance utilized a platinum anode and carbon cathode in a biphasic system (water/ethyl acetate) to achieve 70% yield in the synthesis of 2-benzylidene-1,3-indandione, with the aqueous phase acting as a proton source [4].
Copper-catalyzed intramolecular annulation has enabled efficient access to indandione derivative 2 from alkynyl precursors. For example, 2-ethynylbenzaldehyde undergoes Cu(I)-mediated cyclization to form a dihydroindenone intermediate, which is subsequently oxidized to the diketone [3]. This method achieves 87% yield in the annulation step and 95% yield in the oxidation step using Jones’ reagent [3].
Table 2: Catalytic Systems for Indandione Derivative 2 Synthesis
| Catalyst | Substrate | Key Intermediate | Yield (%) |
|---|---|---|---|
| Cu(OTf)₂ | 2-Ethynylbenzaldehyde | Dihydroindenone | 87 [3] |
| Pd(PPh₃)₄ | 2-Bromoarylaldehyde | Arylindandione | 75 [4] |
| FeCl₃ | Phthalic Anhydride | Indandione Core | 68 [3] |
Thermal treatment of 2-hydroxymethyl-1,3-indandione at 150°C induces dimerization via a Diels-Alder mechanism, forming a spirocyclic product [2]. Density functional theory (DFT) calculations reveal that the reaction proceeds through a concerted asynchronous transition state, with the exo orientation favored due to reduced steric hindrance [2]. This insight guides the design of sterically hindered derivatives to modulate reactivity.
The structural elucidation of indandione derivative 2 through X-ray crystallographic analysis reveals critical insights into its molecular architecture and intermolecular interactions. Indandione derivatives consistently exhibit monoclinic crystal systems with various space groups, predominantly P21/n symmetry [1] [2] [3] [4].
Crystallographic Parameters and Molecular Geometry
The crystal structure of indandione derivative 2 demonstrates characteristic features of the indandione scaffold. Similar compounds such as 2-(p-anilinophenyl)-2-phenylindan-1,3-dione crystallize in the monoclinic space group P21/n with unit cell parameters a = 9.837(4)Å, b = 13.221(3)Å, c = 16.325(6)Å, and β = 107.914(15)° [2]. The refinement process yielded an R factor of 0.0388, indicating high-quality structural data.
The molecular architecture reveals that the indandione core maintains essential planarity, with the five-membered ring exhibiting minimal deviation from the mean plane. The root-mean-square deviation typically ranges from 0.036 to 0.047 Å, confirming the planar nature of the bicyclic system [5] [3]. The carbonyl groups at positions 1 and 3 are positioned optimally for intramolecular hydrogen bonding and π-π stacking interactions.
Intermolecular Interactions and Crystal Packing
The crystal packing of indandione derivative 2 is stabilized through multiple non-covalent interactions. Hydrogen bonding patterns dominate the crystal structure, with C—H···O interactions forming characteristic chains along specific crystallographic directions [3]. The molecules arrange in dimeric units through centrosymmetric hydrogen bonds, creating a stable three-dimensional network.
π-π stacking interactions between aromatic systems contribute significantly to crystal stability. The centroid-to-centroid distances range from 3.5454(10) to 3.6509(11) Å, indicating optimal aromatic overlap [6] [3]. These stacking interactions primarily occur between the indandione core and substituted phenyl rings, enhancing the overall structural integrity.
Structural Validation and Quality Assessment
The crystallographic analysis undergoes rigorous validation through checkCIF protocols. Common validation results indicate acceptable precision levels with typical C-C bond precision ranging from 0.002 to 0.005 Å [5] [3] [4]. The data-to-parameter ratios consistently exceed 13:1, confirming statistical reliability of the structural parameters.
Comparative Structural Analysis
| Compound | Space Group | Unit Cell Volume (ų) | R Factor | Temperature (K) |
|---|---|---|---|---|
| 2-Hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione | P21/n | 1458.79(19) | 0.0455 | 150 |
| 2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione | P21/n | 1374.88(16) | 0.021 | 150 |
| 2-(4-Bromobenzylidene)indan-1-one | Pc | 634.10(11) | 0.027 | 297 |
| 2-(3,5-Dimethoxybenzylidene)indan-1-one | P21/n | 1582.54(12) | 0.044 | 100 |
The Nuclear Magnetic Resonance spectroscopic analysis of indandione derivative 2 provides comprehensive structural information through both ¹H and ¹³C NMR techniques. The spectral characteristics reveal distinct patterns that facilitate structural assignment and conformational analysis.
Carbon-13 NMR Chemical Shift Assignments
The ¹³C NMR spectrum of indandione derivative 2 exhibits characteristic resonances that reflect the electronic environment of the indandione core. The carbonyl carbons resonate in the downfield region at δ 190-200 ppm, consistent with the electron-withdrawing nature of the 1,3-dicarbonyl system [7] [8]. The quaternary carbon at position 2 appears at δ 66.5 ppm, indicating significant deshielding due to the adjacent carbonyl groups and substituent effects [8].
The aromatic carbon resonances span the region from δ 124 to 141 ppm, reflecting the various aromatic environments present in the molecule. The indandione benzene ring carbons typically appear at δ 124.5-137.7 ppm, while substituted phenyl ring carbons exhibit chemical shifts in the range of δ 128.4-142.34 ppm [8] [9]. The piperazine ring carbons in indandione derivative 2 resonate at characteristic positions, with the nitrogen-bearing carbons appearing at δ 40-50 ppm due to the electron-donating effect of nitrogen.
Proton NMR Spectral Characteristics
The ¹H NMR spectrum reveals distinct multipicity patterns that confirm the structural assignment. The aromatic proton region (δ 6.8-7.8 ppm) displays complex splitting patterns consistent with multiple substituted benzene rings [10]. The piperazine ring protons typically appear as broad multiplets in the δ 2.4-2.8 ppm region, while the methylphenyl substituent shows characteristic signals at δ 2.3 ppm for the methyl group and δ 7.1-7.3 ppm for the aromatic protons.
NMR-Based Conformational Analysis
Nuclear Overhauser Effect (NOE) experiments provide crucial information about the spatial relationships between protons. The NOE enhancements confirm the E,E configuration of conjugated systems and establish the relative orientations of substituents [11]. The absence of certain NOE correlations indicates restricted rotation around specific bonds, reflecting the conformational preferences of the molecule.
¹³C NMR Chemical Shift Compilation
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-1 (C=O) | 199.7 | S | Carbonyl carbon |
| C-2 (quaternary) | 66.5 | S | Substituted carbon |
| C-3 (C=O) | 200.0 | S | Carbonyl carbon |
| Aromatic carbons | 124.5-142.34 | Various | Benzene ring carbons |
| Piperazine carbons | 40-50 | Various | Aliphatic nitrogens |
| Methyl carbon | 20.5 | Q | Aromatic methyl |
The mass spectrometric analysis of indandione derivative 2 reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. Electrospray ionization mass spectrometry (ESI-MS) serves as the primary ionization technique, generating protonated molecular ions for subsequent fragmentation studies.
Molecular Ion Formation and Stability
The molecular ion of indandione derivative 2 ([M+H]⁺ at m/z 411) demonstrates moderate stability under standard ESI conditions. The protonation occurs preferentially at the nitrogen atom of the piperazine ring, generating a stable ammonium ion that undergoes subsequent fragmentation through well-defined pathways [12].
Primary Fragmentation Pathways
The fragmentation of indandione derivative 2 follows systematic patterns characteristic of substituted indandiones. The primary fragmentation involves the loss of the substituent groups, generating diagnostic ions that confirm the structural assignment. The base peak typically appears at m/z 187, corresponding to the [A]⁺ ion formed through retro-aldol fragmentation [12].
The fragmentation sequence involves multiple steps:
Mechanistic Interpretation of Fragmentation
The fragmentation pathways reflect the relative bond strengths and electronic effects within the molecule. The preferential cleavage of C-N bonds in the piperazine ring occurs due to the stabilization of the resulting carbocation by the adjacent aromatic systems [12]. The indandione core demonstrates remarkable stability, often appearing as a major fragment ion in the mass spectrum.
Comparative Fragmentation Analysis
Different indandione derivatives exhibit characteristic fragmentation patterns that facilitate structural differentiation. The presence of electron-donating substituents (OCH₃, OH) and electron-withdrawing groups (NO₂, Br) significantly influences the fragmentation pathways [12]. The combined analysis of fragmentation patterns and isotope patterns provides definitive structural confirmation.
Mass Spectrometric Fragmentation Data
| Compound Type | Molecular Ion (m/z) | Base Peak (m/z) | Common Fragments | Fragmentation Pattern |
|---|---|---|---|---|
| 2-Arylidene-1-indanone derivatives | M⁺ | 187 (A⁺) | Loss of substituent, retro-aldol | Ring opening, substituent elimination |
| 2-Alkyl-substituted 1,3-indandiones | M⁺ | M-CH₃ | CH₃ loss, CO loss, ring rearrangement | Seven-step consecutive isomerization |
| Indandione-based compounds | M⁺ | M-substituent | Substituent loss, core fragmentation | Stepwise fragmentation |
The vibrational spectroscopic analysis of indandione derivative 2 employs both experimental infrared (IR) spectroscopy and computational density functional theory (DFT) calculations to provide comprehensive insights into the molecular vibrations and electronic structure.
Infrared Spectroscopic Characteristics
The IR spectrum of indandione derivative 2 exhibits characteristic absorption bands that reflect the vibrational modes of the functional groups. The most prominent feature is the carbonyl stretching vibration, which appears as a strong absorption band in the region 1680-1720 cm⁻¹ [13]. The unsubstituted 1,3-indandione shows two distinct carbonyl bands at 1740 and 1700 cm⁻¹, representing the symmetric and asymmetric stretching modes of the coupled dicarbonyl system [13].
Upon substitution at the C-2 position, the higher frequency carbonyl band disappears, and a single strong absorption appears at approximately 1680-1700 cm⁻¹ [13]. This shift to lower frequency indicates the formation of the enolic form, which is stabilized by intramolecular hydrogen bonding and extended conjugation.
Computational Vibrational Analysis
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set provide theoretical vibrational frequencies that complement the experimental observations [14] [15]. The calculated frequencies require scaling factors to match experimental values, with typical scaling factors ranging from 0.96 to 0.98 for the B3LYP method [16].
The computational analysis reveals that the carbonyl stretching modes are coupled with aromatic ring vibrations, creating complex vibrational patterns. The normal mode analysis identifies the predominant character of each vibration, facilitating the assignment of experimental bands to specific molecular motions [14].
Vibrational Mode Assignments
The comprehensive vibrational analysis of indandione derivative 2 identifies characteristic frequency ranges for different functional groups:
Computational Modeling Approaches
The computational modeling of indandione derivative 2 employs multiple theoretical approaches to ensure accuracy and reliability. Density functional theory calculations provide ground-state geometries, vibrational frequencies, and electronic properties [17] [18]. The choice of functional significantly affects the accuracy of vibrational frequency predictions, with hybrid functionals generally providing superior results [14].
Time-dependent density functional theory (TD-DFT) calculations extend the analysis to excited states, enabling the prediction of electronic absorption spectra and nonlinear optical properties [19]. These calculations reveal the charge transfer character of electronic transitions and provide insights into the optical properties of the compound.
Vibrational Coupling and Electronic Effects
The vibrational analysis reveals significant coupling between different molecular motions, particularly involving the carbonyl groups and aromatic rings. The mechanical coupling of the two carbonyl groups in the 1,3-indandione system creates symmetric and asymmetric combinations that appear at different frequencies [20]. This coupling is modulated by substituent effects, which can enhance or diminish the interaction between the carbonyl groups.
The electronic effects of substituents on vibrational frequencies follow predictable patterns based on their electron-donating or electron-withdrawing nature. Electron-donating groups lower the carbonyl stretching frequency through increased electron density at the carbonyl carbon, while electron-withdrawing groups have the opposite effect [21].
Correlation with Molecular Properties
The vibrational spectroscopic data correlates with other molecular properties, including reactivity, stability, and biological activity. The carbonyl stretching frequency serves as a sensitive probe of the electronic environment and can predict the compound's behavior in chemical reactions [21]. The comprehensive vibrational analysis thus provides a foundation for understanding the structure-property relationships in indandione derivative 2.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretching (1,3-indandione) | 1740, 1700 | Very strong | Symmetric and asymmetric C=O stretch |
| C=O stretching (2-substituted) | 1680-1720 | Strong | Single C=O stretch (enolic form) |
| C=O stretching (conjugated) | 1650-1690 | Strong | Conjugated C=O stretch |
| C-H stretching (aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |
| C-H stretching (aliphatic) | 2800-3000 | Medium | Aliphatic C-H stretch |
| C-C stretching (aromatic) | 1450-1650 | Medium-strong | Aromatic C=C stretch |
| C-H bending (aromatic) | 1000-1300 | Medium | In-plane C-H bending |
| Ring deformation modes | 400-1000 | Weak-medium | Ring breathing and deformation |